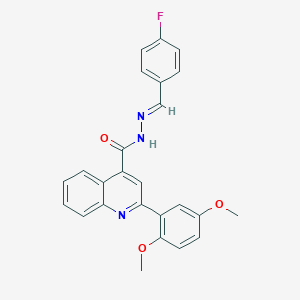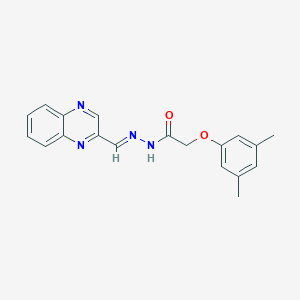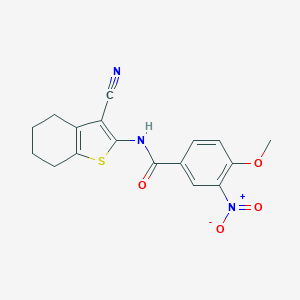![molecular formula C20H19F4N5O3 B451784 N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B451784.png)
N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains multiple functional groups, including a fluorinated phenyl ring, a nitro-triazole moiety, and an adamantane carboxamide group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2-fluoro-5-(trifluoromethyl)phenyl isocyanate, which can then be reacted with 3-nitro-1H-1,2,4-triazole under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorinated phenyl ring can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and unique chemical properties
Mecanismo De Acción
The mechanism of action of N1-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl ring and nitro-triazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to downstream effects on cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- (2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine hydrochloride
Uniqueness
N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE stands out due to its combination of a fluorinated phenyl ring, a nitro-triazole moiety, and an adamantane carboxamide group.
Propiedades
Fórmula molecular |
C20H19F4N5O3 |
|---|---|
Peso molecular |
453.4g/mol |
Nombre IUPAC |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H19F4N5O3/c21-14-2-1-13(20(22,23)24)4-15(14)26-16(30)18-5-11-3-12(6-18)8-19(7-11,9-18)28-10-25-17(27-28)29(31)32/h1-2,4,10-12H,3,5-9H2,(H,26,30) |
Clave InChI |
WROUQNOZGQTYOX-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=C(C=CC(=C5)C(F)(F)F)F |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=C(C=CC(=C5)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B451701.png)

![2-methyl-N-(3-{(1E)-1-[2-(9H-xanthen-9-ylcarbonyl)hydrazinylidene]ethyl}phenyl)furan-3-carboxamide](/img/structure/B451706.png)

![methyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B451709.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2,5-dimethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B451710.png)
![2,2-dichloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-methylcyclopropanecarboxamide](/img/structure/B451714.png)
![2-[4-(propan-2-yloxy)phenyl]-N-(4-sulfamoylphenyl)quinoline-4-carboxamide](/img/structure/B451716.png)

![6-bromo-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-methoxyphenyl)quinoline](/img/structure/B451720.png)
![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-[4-(dimethylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B451721.png)
![2-Methyl 4-propyl 3-methyl-5-[(5-methyl-2-furoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B451722.png)

![4-BROMO-N'~5~-[(E)-1-(5-BROMO-2-THIENYL)PROPYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B451724.png)
